N-[2-(4-Fluorophenyl)-1-methyl-5-oxopyrrolidin-3-yl]prop-2-enamide
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Overview
Description
N-[2-(4-Fluorophenyl)-1-methyl-5-oxopyrrolidin-3-yl]prop-2-enamide is a synthetic organic compound characterized by its unique chemical structure, which includes a fluorophenyl group, a pyrrolidinone ring, and a prop-2-enamide moiety. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-Fluorophenyl)-1-methyl-5-oxopyrrolidin-3-yl]prop-2-enamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrolidinone Ring: The initial step involves the cyclization of a suitable precursor to form the pyrrolidinone ring. This can be achieved through the reaction of a 4-fluorophenyl-substituted amine with a suitable carbonyl compound under acidic or basic conditions.
Introduction of the Prop-2-enamide Moiety: The next step involves the introduction of the prop-2-enamide group. This can be accomplished through the reaction of the pyrrolidinone intermediate with acryloyl chloride in the presence of a base such as triethylamine.
Final Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness, often involving automated reactors and continuous flow systems to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-Fluorophenyl)-1-methyl-5-oxopyrrolidin-3-yl]prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carbonyl group to an alcohol.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N-[2-(4-Fluorophenyl)-1-methyl-5-oxopyrrolidin-3-yl]prop-2-enamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(4-Fluorophenyl)-1-methyl-5-oxopyrrolidin-3-yl]prop-2-enamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(4-Chlorophenyl)-1-methyl-5-oxopyrrolidin-3-yl]prop-2-enamide
- N-[2-(4-Bromophenyl)-1-methyl-5-oxopyrrolidin-3-yl]prop-2-enamide
- N-[2-(4-Methylphenyl)-1-methyl-5-oxopyrrolidin-3-yl]prop-2-enamide
Uniqueness
N-[2-(4-Fluorophenyl)-1-methyl-5-oxopyrrolidin-3-yl]prop-2-enamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various research applications.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
N-[2-(4-fluorophenyl)-1-methyl-5-oxopyrrolidin-3-yl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15FN2O2/c1-3-12(18)16-11-8-13(19)17(2)14(11)9-4-6-10(15)7-5-9/h3-7,11,14H,1,8H2,2H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISRNQYNVNYILHG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(C(CC1=O)NC(=O)C=C)C2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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